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molecular formula C8H9NO2 B140551 Methyl 4-aminobenzoate CAS No. 619-45-4

Methyl 4-aminobenzoate

Cat. No. B140551
M. Wt: 151.16 g/mol
InChI Key: LZXXNPOYQCLXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119643B2

Procedure details

Into a 1000 mL 3-necked round bottom flask, was placed a solution of 4-aminobenzoic acid (20 g, 145.99 mmol) in methanol (600 mL). To the above was added H2SO4 (30 mL) dropwise with stirring. The resulting solution was stirred at reflux overnight. The reaction progress was monitored by TLC (EtOAc/PE=1:5). After completion, the volatile components were removed under reduced pressure and the residue was dissolved in 300 mL of water. Adjustment of the pH to 9 was accomplished by the addition of and aqueous sat. Na2CO3 solution. The resulting solution was extracted three times with 600 mL of EtOAc and the organic layers were combined and dried over Na2SO4. Removal of the volatile components under reduced pressure afforded the crude product methyl 4-aminobenzoate (vii) (20.4 g, 93% yield) as a yellow solid which was used directly in the next step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.OS(O)(=O)=O.[CH3:16]COC(C)=O>CO>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:16])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1000 mL 3-necked round bottom flask, was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After completion, the volatile components were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 300 mL of water
ADDITION
Type
ADDITION
Details
Adjustment of the pH to 9 was accomplished by the addition of and aqueous sat. Na2CO3 solution
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted three times with 600 mL of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the volatile components under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.4 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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